3-(4-Aminophenyl)adamantan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenyl)adamantan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c17-14-3-1-13(2-4-14)15-6-11-5-12(7-15)9-16(18,8-11)10-15/h1-4,11-12,18H,5-10,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMBDRACCBGGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Adamantane Derivatization
Regioselective Functionalization of the Adamantane (B196018) Core
Adamantane's high symmetry means it has only two distinct types of C–H positions: four equivalent tertiary (3°) C-H bonds at the bridgehead carbons and twelve equivalent secondary (2°) C-H bonds at the methylene (B1212753) bridge carbons. nih.gov A central challenge in adamantane chemistry is controlling the selectivity between these non-equivalent positions. nih.gov The significant difference in the stability of intermediates, such as carbocations or radicals, at these positions often dictates the outcome of a reaction.
Functionalization at the bridgehead (tertiary) positions is generally favored due to the greater stability of the resulting 3° carbocation or radical intermediates compared to their 2° counterparts. nih.govacs.org This inherent reactivity makes bridgehead functionalization a common and efficient strategy for synthesizing 1-substituted and 1,3-disubstituted adamantane derivatives. nih.gov
Electrophilic substitution is a classic method for bridgehead functionalization. For instance, adamantane readily reacts with molecular bromine, often in the presence of a Lewis acid catalyst, to yield 1-bromoadamantane (B121549). wikipedia.org This reaction proceeds through an ionic mechanism involving a tertiary adamantyl cation. wikipedia.org Similarly, oxidative functionalization reactions, including hydroxylation and carboxylation, preferentially target the strong C-H bonds at the bridgehead positions. nih.govacs.org This preference is also observed in metabolic pathways, where P-450 hydroxylation of adamantanes favors the bridgehead carbons. acs.org
Radical-based reactions also provide a powerful toolkit for bridgehead functionalization. nih.gov Various methods have been developed that utilize radical intermediates to directly convert C–H bonds to C–C or C-X bonds, offering access to a diverse range of functional groups like alkenes, arenes, and carbonyls. nih.govrsc.org
| Reaction Type | Reagents/Conditions | Product Type | Key Feature |
| Electrophilic Bromination | Br₂, Lewis Acid | 1-Bromoadamantane | Proceeds via stable 3° adamantyl cation. wikipedia.org |
| Oxidative Hydroxylation | H₂O-CBrCl₃, W(CO)₆ | 1-Adamantanol (B105290) | Selective oxidation of the tertiary C-H bond. researchgate.net |
| C-H Alkylation | Photoredox and H-atom transfer catalysis | 1-Alkyladamantane | Excellent chemoselectivity for the strong 3º C–H bonds. chemrxiv.orgchemrxiv.org |
| Ritter Reaction | Nitrile, Strong Acid | N-(1-Adamantyl)amide | Trapping of a 3° carbocation by a nitrile. researchgate.net |
Achieving selective functionalization at the secondary (methylene) positions of the adamantane core is significantly more challenging. nih.gov The secondary C-H bonds are less reactive than the tertiary ones, meaning most direct functionalization methods will favor the bridgehead. nih.govnih.gov
Despite this challenge, several strategies have been developed. One approach is to use directing groups, which can steer a reagent to a specific secondary position, overriding the inherent reactivity of the molecule. nih.govmdpi.com Alternatively, some radical reactions exhibit lower regioselectivity. For example, certain metal-free oxidative carbonylation reactions using di-tert-butyl peroxide (DTBP) can produce a mixture of tertiary and secondary functionalized products, albeit with the tertiary product still being major. nih.gov
When high selectivity for a secondary position is required, particularly for accessing 1,2-disubstituted adamantanes, constructing the adamantane framework from the ground up via total synthesis is often the most effective strategy. nih.gov This approach allows for the precise placement of functional groups before the final cage structure is formed.
Construction of the Adamantane Framework via Total Synthesis
Building the adamantane scaffold from simpler, non-cage precursors is a powerful alternative to direct C-H functionalization. This "ground-up" approach is particularly valuable for creating densely substituted or unusually substituted derivatives that are inaccessible through other means. nih.gov
The very first synthesis of a substituted adamantane derivative was achieved by constructing the cage from simple acyclic starting materials. nih.govmdpi.com A notable example involves the reaction between formaldehyde (B43269) and dimethyl malonate, which, through a series of condensation steps, builds the complex tricyclic framework. nih.govmdpi.com Such methods underscore the feasibility of assembling the intricate adamantane core from basic, non-cyclic building blocks.
The most renowned method for synthesizing the parent adamantane hydrocarbon involves the Lewis acid-catalyzed rearrangement of its C₁₀H₁₆ isomer, tetrahydrodicyclopentadiene. nih.govucla.edu This thermodynamically driven process, developed by Paul von Ragué Schleyer, transforms a readily available bicyclic precursor into the exceptionally stable adamantane cage and remains a cornerstone of adamantane synthesis. wikipedia.orgnih.gov
This principle of intramolecular cyclization of bicyclic precursors has been extended to create a wide variety of substituted adamantanes. nih.gov For example, acid-catalyzed cyclization of specifically designed bicyclic compounds is a key step in the total synthesis of adamantane-containing natural products like Plukenetione A. nih.govmdpi.com Another efficient method involves the acid-promoted cyclization of 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one. ucla.edu In this process, an adamantyl cation is formed and can be trapped by various nucleophiles, providing access to a wide array of substituted adamantanones. ucla.edu
| Precursor Type | Key Reaction | Catalyst/Reagent | Significance |
| Bicyclic (Tetrahydrodicyclopentadiene) | Isomerization/Rearrangement | Lewis Acid (e.g., AlCl₃) | Landmark synthesis making adamantane widely available. wikipedia.org |
| Bicyclic (Enamine-derived) | Intramolecular Condensation | Acid or Base | Construction of 1,2-disubstituted adamantane derivatives. researchgate.net |
| Bicyclic (Dienone) | Cationic Cyclization | Trifluoromethanesulfonic acid | Efficient access to highly substituted adamantanones. ucla.edu |
The adamantane framework can also be accessed or modified through ring expansion and contraction reactions of related polycyclic compounds. nih.govnih.gov These methods involve rearranging the carbon skeleton of adamantane homologues or precursors.
Ring contraction provides a route to noradamantane derivatives, which have one fewer carbon in their cage structure. researchgate.netrsc.org For example, adamantane-based cyclic carbamates can undergo a triflic acid-promoted cascade reaction involving decarboxylation and a subsequent 1,2-alkyl shift to generate ring-contracted iminium salts, which are precursors to noradamantane derivatives. researchgate.netrsc.org
Conversely, ring expansion reactions can be used to build the adamantane skeleton from smaller ring systems. The Lewis acid-promoted Demjanov reaction, for instance, can convert adamantan-2-one into a homoadamantane (B8616219) derivative through ring expansion with ethyl diazoacetate. nih.gov These skeletal rearrangement strategies offer unique pathways for synthesizing specific adamantane derivatives and their structural analogues. nih.govmdpi.com
Introduction of Aminophenyl and Hydroxyl Moieties in Adamantane Scaffolds
The synthesis of polysubstituted adamantanes, such as those containing both hydroxyl and aminophenyl groups, presents a challenge due to the high strength of the C-H bonds of the adamantane cage. chemrxiv.orgresearchgate.net Directing functionalization to specific positions, especially when multiple substituents are desired, necessitates a range of synthetic approaches.
The introduction of amine and hydroxyl groups at the bridgehead positions of the adamantane core is a key step in the synthesis of many biologically active derivatives. nih.gov
Hydroxylation: The direct oxidation of adamantane C-H bonds to hydroxyl groups can be achieved through various methods. One general method involves using systems like H₂O-CBr₄ in the presence of transition metal complexes (e.g., Pd, Ni, Ru, Co, Mo, W, and Fe). researchgate.net In these systems, hypohalous acids (like HOCl or HOBr), generated in situ from water and halomethanes, act as the oxidants. researchgate.net For instance, the hydroxylation of 1-aminoadamantane can yield 3-aminoadamantan-1-ol (B132026). researchgate.netmdpi.com Another approach involves the oxidation of 1-aminoadamantane hydrochloride with a mixture of sulfuric acid and nitric acid, sometimes with a boric acid catalyst, to produce 3-aminoadamantanol. kaimosi.comgoogle.com
Amination: Amination of the adamantane scaffold can be approached in several ways. The Ritter reaction, for example, can be used to introduce an amino group. Adamantane carboxylic acid can be subjected to a Ritter reaction, followed by hydrolysis, neutralization, and reduction to yield 3-amino-1-adamantanemethanol. researchgate.net Palladium-catalyzed amination reactions have also been studied for coupling adamantyl moieties with various amines. researchgate.net For instance, the amination of brominated adamantane derivatives is a common strategy. researchgate.net Another route to 3-aminoadamantan-1-ol starts from adamantane, which is treated with a strong acid and a nitrile compound, followed by hydrolysis. patsnap.com
The table below summarizes some common starting materials and reagents for these transformations.
| Transformation | Starting Material | Key Reagents/Catalysts | Product |
| Hydroxylation | 1-aminoadamantane | H₂O-CBrCl₃, W(CO)₆ | 3-(1-aminoethyl)adamantan-1-ol researchgate.net |
| Hydroxylation | Adamantane | H₂O-CBr₄, Metal Complexes | 1-Adamantanol researchgate.net |
| Amination | 1-Bromoadamantane | Amines, Palladium Catalyst | N-Aryl-adamantan-1-amines researchgate.net |
| Hydrolysis | 3-acetylamino-1-adamantanol | Strong base, Alcohol | 3-amino-1-adamantanol kaimosi.com |
Attaching aryl groups, such as a 4-aminophenyl ring, to the adamantane core is typically accomplished through cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation. nih.gov
Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. researchgate.netresearchgate.net For example, the Suzuki and Stille coupling reactions can be used to couple arylboronic acids or arylstannanes with halogenated adamantane derivatives. researchgate.net The Negishi cross-coupling, which utilizes organozinc reagents, is another powerful method for functionalizing the adamantane scaffold with aryl groups. researchgate.netresearchgate.net These reactions often employ bulky, electron-rich phosphine (B1218219) ligands to enhance the efficiency of the palladium catalyst, enabling the coupling of even less reactive aryl halides. researchgate.netgoogle.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net The Ullmann coupling reaction is another established method for creating C-C bonds between aryl precursors, which has been adapted for various synthetic applications. mdpi.com
A general scheme for such a coupling is shown below:
Ad-X + Ar-M → [Pd Catalyst/Ligand] → Ad-Ar
Where:
Ad-X is a halogenated adamantane (X = Br, I)
Ar-M is an organometallic aryl reagent (e.g., M = B(OH)₂, ZnCl, SnBu₃)
Ad-Ar is the resulting aryl-substituted adamantane
For creating adamantanes with multiple identical substituents at the bridgehead positions (C1, C3, C5, C7), multi-directional synthesis is an efficient strategy that conserves the molecule's symmetry. researchgate.net This approach involves the simultaneous transformation of multiple functional groups on the adamantane core. researchgate.net
Four-directional synthesis has been successfully used to convert adamantanes with four identical tertiary substituents into other symmetrically substituted derivatives. researchgate.net For example, 1,3,5,7-adamantanetetramethanol can be converted into adamantanes functionalized with four identical residues through a four-directional synthesis approach. researchgate.netrawdatalibrary.net While this strategy is powerful for creating highly symmetric molecules, it is less directly applicable to the synthesis of asymmetrically substituted compounds like 3-(4-Aminophenyl)adamantan-1-ol, which requires the sequential and selective introduction of different functional groups. However, the principles of controlling reactivity at multiple bridgehead sites are relevant. researchgate.net
Advanced Catalytic Methods in Adamantane Derivatization
Overcoming the inertness of adamantane's C-H bonds often requires advanced catalytic methods. These methods offer pathways for direct functionalization, which can be more efficient than traditional multi-step sequences involving pre-functionalized adamantanes. researchgate.net
Transition metals, particularly palladium, play a pivotal role in the functionalization of adamantane. researchgate.net Palladium catalysts are widely used for C-C and C-N bond-forming cross-coupling reactions, as discussed previously. researchgate.netresearchgate.net These catalysts, often in combination with specific phosphine ligands, enable the arylation, amination, and acylation of adamantane derivatives under relatively mild conditions. researchgate.netgoogle.com
Nickel-catalyzed reactions are also emerging as a powerful tool. nih.gov For example, Nickel-catalyzed electrochemical cross-electrophile coupling provides a streamlined method for C(sp²)-C(sp³) bond formation between aryl halides and alkyl halides, avoiding the need for sensitive organometallic reagents. nih.gov Other transition metals like iron, rhodium, and iridium have also been explored for catalyzing various transformations on the adamantane scaffold. nih.gov Dual catalysis systems, such as combining Ni and Ir for photoredox reactions, have been used for the esterification of adamantane. nih.gov
The table below highlights some examples of transition metal-catalyzed reactions on adamantane.
| Metal Catalyst | Reaction Type | Substrates | Product Type |
| Palladium | Arylation | Adamantyl Halide, Arylboronic Acid | Aryl-substituted Adamantane researchgate.net |
| Palladium | Amination | Adamantyl Halide, Amine | Amino-adamantane researchgate.net |
| Nickel | Cross-Electrophile Coupling | Aryl Halide, Adamantyl Halide | Aryl-adamantane nih.gov |
| Iron | Radical Amidation | Adamantane, Aryl Isocyanide | Adamantane Amide nih.gov |
Radical chemistry offers a distinct approach to activate the strong C-H bonds of adamantane. rsc.orgresearchgate.net The synthesis of substituted adamantanes is frequently achieved through the formation of adamantyl radical intermediates. nih.govresearchgate.net These radicals can then participate in a wide range of C-C bond-forming reactions. nih.gov
Methods for generating adamantyl radicals often involve hydrogen atom transfer (HAT). researchgate.net Photoredox catalysis, in conjunction with a HAT catalyst, has proven to be a versatile strategy for the direct C-H functionalization of adamantanes. chemrxiv.orgacs.org This approach allows for the alkylation of adamantane's tertiary C-H bonds with excellent chemoselectivity. chemrxiv.orgchemrxiv.org Once formed, the adamantyl radical can be trapped by various radical acceptors, such as alkenes (in Giese-type reactions) or carbon monoxide, to introduce diverse functional groups. nih.gov This allows for the direct conversion of C-H bonds to C-C bonds, providing access to a variety of derivatives including those with alkene, alkyne, arene, and carbonyl functionalities. nih.govresearchgate.net
Electrophilic and Nucleophilic Substitution Strategies on Adamantane Frameworks
The derivatization of the adamantane core is a cornerstone of adamantane chemistry, enabling the introduction of a wide array of functional groups. The reactivity of the adamantane cage is dominated by its tertiary carbons (bridgehead positions), which are significantly more reactive than the secondary carbons. This inherent reactivity guides the strategies for its functionalization, primarily through electrophilic and nucleophilic substitution pathways.
Electrophilic Substitution Strategies
Electrophilic substitution is a predominant method for the functionalization of the adamantane skeleton. The reaction typically proceeds via the formation of a stable tertiary adamantyl carbocation at one of the bridgehead positions. This carbocation can then be attacked by various nucleophiles to yield substituted adamantane derivatives.
Friedel-Crafts Alkylation: A key electrophilic substitution reaction for creating a carbon-carbon bond between an aromatic ring and the adamantane core is the Friedel-Crafts reaction. In the context of synthesizing a precursor for this compound, this reaction is of high importance. Typically, an activated adamantane derivative, such as 1-bromoadamantane or 1-hydroxyadamantane, is reacted with an aromatic compound in the presence of a Lewis acid catalyst. rsc.orgwikipedia.org For instance, adamantane can react with benzene (B151609) in the presence of a Lewis acid. wikipedia.org The reaction of 1-hydroxyadamantane with anisole (B1667542) can proceed even without a catalyst, highlighting the high reactivity of the adamantyl cation. wikipedia.org To synthesize an N-aryladamantane derivative, an intramolecular Friedel-Crafts reaction can also be employed, where an adamantyl cation is captured by an aryl moiety within the same molecule. nih.gov
Hydroxylation: Direct hydroxylation of the adamantane C-H bond can be achieved using strong oxidizing agents in electrophilic media. This process involves the generation of an adamantyl cation, which is then trapped by water. For example, the reaction of adamantane with concentrated sulfuric acid can produce adamantanone, which involves oxidation at a secondary carbon, but reactions in other electrophilic media can lead to substitution at the tertiary positions. wikipedia.orgrsc.org
Amination via the Ritter Reaction: The Ritter reaction is a versatile method for introducing an amino group at a tertiary position of the adamantane framework. This reaction involves treating an adamantane derivative that can form a stable carbocation (like 1-bromoadamantane or 1-adamantanol) with a nitrile (commonly acetonitrile) in the presence of a strong acid. This forms a nitrilium ion intermediate, which upon hydrolysis, yields an N-acyladamantylamine. Subsequent hydrolysis of the amide bond provides the primary amine. This method is a cornerstone in the synthesis of various aminoadamantane derivatives. researchgate.net
| Reaction Type | Adamantane Substrate | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 1-Bromoadamantane | Benzene, Lewis Acid | 1-Phenyladamantane | rsc.org |
| Friedel-Crafts Alkylation | 1-Hydroxyadamantane | Anisole | 1-(Methoxyphenyl)adamantane | wikipedia.org |
| Ritter Reaction | 1-Adamantanol | 1. Acetonitrile, H₂SO₄ 2. H₂O | 1-Acetamidoadamantane | researchgate.net |
| Hydroxylation | 1-Adamantanamine hydrochloride | H₂SO₄, HNO₃, NaNO₂ | 3-Amino-1-adamantanol | google.com |
Nucleophilic Substitution Strategies
While direct nucleophilic substitution on an unactivated C-H bond of adamantane is not feasible, nucleophilic substitution reactions are highly effective on pre-functionalized adamantane derivatives where a leaving group is present at a bridgehead position.
Substitution of Halogens: 1-Bromoadamantane is a common starting material for nucleophilic substitution reactions. The bromine atom can be displaced by a variety of nucleophiles. For example, hydrolysis of 1-bromoadamantane can yield 1-adamantanol. Similarly, reaction with ammonia (B1221849) or amines can produce 1-aminoadamantane derivatives. The first synthesis of the antiviral drug amantadine (B194251) (1-aminoadamantane hydrochloride) involved the reaction of 1-bromoadamantane with ammonia. nih.gov
Substitution on Nitroxy Derivatives: Adamantyl nitrates, synthesized by the nitroxylation of adamantane alcohols, can also serve as substrates for nucleophilic substitution. These reactions, often carried out in concentrated sulfuric acid, allow for the introduction of various functional groups by reacting with different nucleophiles. researchgate.netresearchgate.net
A plausible synthetic route to this compound could involve an initial electrophilic substitution to attach the phenyl ring, followed by further functionalization and/or deprotection steps. For example, a Friedel-Crafts reaction between a protected aniline (B41778), such as acetanilide, and a suitable 1,3-disubstituted adamantane precursor (e.g., 1-hydroxy-3-bromoadamantane) could form the carbon-phenyl bond. Subsequent nucleophilic substitution or hydrolysis steps would then be used to install the final hydroxyl and amino functionalities.
| Substrate | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 1-Bromoadamantane | H₂O | 1-Adamantanol | nih.gov |
| 1-Bromoadamantane | NH₃ | 1-Aminoadamantane | nih.gov |
| 1-Adamantyl nitrate | Sulfur nucleophiles in H₂SO₄ | Sulfur-containing adamantane derivatives | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of polycyclic cage compounds like adamantane (B196018) derivatives. researchgate.netajol.info Due to the compact and highly symmetric nature of the adamantane scaffold, significant overlap of proton and carbon signals is common, often requiring two-dimensional (2D) NMR techniques for unambiguous assignment. researchgate.net
The substitution pattern on the adamantane cage is confirmed using ¹H and ¹³C NMR spectroscopy. The adamantane core of 3-(4-Aminophenyl)adamantan-1-ol has two distinct substituent positions: the tertiary bridgehead carbon (C1) bearing the hydroxyl group and the other bridgehead carbon (C3) attached to the aminophenyl group.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the adamantane cage and the aminophenyl group. The cage protons typically appear as a series of broad multiplets in the upfield region (approx. 1.5–2.2 ppm). mdpi.com The aromatic protons on the phenyl ring would present as a characteristic AA'BB' system, appearing as two doublets in the aromatic region (approx. 6.5-7.5 ppm), indicative of para-substitution. rsc.org The protons of the amine (NH₂) and hydroxyl (OH) groups would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration due to hydrogen bonding.
In the ¹³C NMR spectrum, the carbon atoms of the adamantane cage show characteristic chemical shifts. The substituted bridgehead carbons (C1 and C3) would be significantly downfield-shifted due to the electronegative oxygen and the attached aromatic ring. The remaining bridgehead (CH) and methylene (B1212753) (CH₂) carbons of the cage would appear at distinct chemical shifts, confirming the 1,3-disubstitution pattern. researchgate.netnih.gov Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in definitively assigning each proton and carbon signal and confirming the connectivity between the adamantane cage, the hydroxyl group, and the 4-aminophenyl substituent. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Adamantane CH | ~1.9-2.2 | ~30-45 |
| Adamantane CH₂ | ~1.5-1.8 | ~35-50 |
| C1-OH | Variable (broad singlet) | ~65-75 |
| C3-C (Aromatic) | - | ~40-50 |
| Aromatic CH (ortho to NH₂) | ~6.6-6.8 (d) | ~114-116 |
| Aromatic CH (meta to NH₂) | ~7.0-7.3 (d) | ~128-130 |
| Aromatic C-NH₂ | - | ~145-148 |
| Aromatic C-Adamantane | - | ~135-140 |
| Ar-NH₂ | Variable (broad singlet) | - |
Note: Values are estimates based on data from analogous adamantane derivatives and general NMR principles. Actual values may vary based on solvent and experimental conditions.
While the adamantane cage itself is conformationally rigid, the molecule as a whole possesses conformational flexibility primarily related to the rotation around the C3-C(phenyl) single bond. Techniques like 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to study through-space correlations between protons. nih.gov These experiments can reveal the preferred orientation of the aminophenyl group relative to the adamantane cage in solution. For instance, observing NOE cross-peaks between the ortho-protons of the phenyl ring and specific protons on the adamantane cage would provide direct evidence of their spatial proximity, helping to define the molecule's average conformation in a given solvent. unibo.it
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis
Vibrational spectroscopy, including both FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. mt.com These two methods are often complementary; vibrations that are strong in Raman may be weak in IR, and vice-versa. jasco-global.com
For this compound, FTIR and Raman spectra would exhibit characteristic bands corresponding to its various functional moieties. nih.gov
O-H and N-H Stretching: A broad absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, would correspond to the stretching vibrations of the hydroxyl (-OH) and amine (-NH₂) groups. The broadness of this peak is a strong indicator of intermolecular hydrogen bonding. researchgate.net
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl ring.
Aliphatic C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds within the adamantane cage. researchgate.net
Aromatic C=C Stretching: Bands in the 1500-1610 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring. The peak around 1600 cm⁻¹ is a hallmark of the p-substituted benzene (B151609) ring.
N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band around 1600-1650 cm⁻¹.
C-O Stretching: A strong band corresponding to the C-O stretching of the tertiary alcohol is expected in the 1000-1100 cm⁻¹ range.
Adamantane Cage Vibration: The adamantane structure has characteristic "breathing" modes, which are often more prominent in the Raman spectrum, appearing in the fingerprint region below 800 cm⁻¹. bohrium.com
The presence and nature of hydrogen bonds significantly influence the vibrational frequencies, particularly for the O-H and N-H stretches, causing them to broaden and shift to lower wavenumbers. uniba.sk
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H / N-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium, Sharp | Medium |
| Aliphatic C-H Stretch | 2850-2950 | Strong | Strong |
| N-H Scissoring Bend | 1600-1650 | Medium-Strong | Weak |
| Aromatic C=C Stretch | 1500-1610 | Medium-Strong | Strong |
| C-O Stretch (tertiary alcohol) | 1000-1100 | Strong | Weak |
| Adamantane Cage Breathing | 700-800 | Weak | Strong |
Note: This table is illustrative and based on general spectroscopic data for the constituent functional groups.
X-ray Diffraction for Solid-State Structure Determination
The crystal structure of this compound is expected to be heavily influenced by intermolecular hydrogen bonding. libretexts.org The hydroxyl (-OH) group is an excellent hydrogen bond donor, while the nitrogen atom of the amino (-NH₂) group can act as both a donor (N-H) and an acceptor (via its lone pair). The oxygen of the hydroxyl group also acts as a hydrogen bond acceptor.
Solid-State Conformational Studies
The three-dimensional arrangement of atoms in this compound in the solid state is critical for understanding its physicochemical properties. While specific X-ray crystallography data for this exact compound is not widely published, extensive studies on closely related adamantane derivatives provide a robust framework for predicting its solid-state conformation. nih.govnih.gov
Techniques like single-crystal X-ray diffraction are paramount for these studies. nih.gov For adamantane-based structures, the rigid and bulky adamantane cage typically adopts a stable chair conformation for its constituent cyclohexane (B81311) rings. iucr.org It is expected that this compound would exhibit this same characteristic chair conformation in its crystal lattice.
Table 1: Expected Crystallographic and Conformational Parameters for this compound
| Parameter | Expected Feature | Rationale/Reference |
|---|---|---|
| Adamantane Core | Chair conformations for all cyclohexane rings | Common for adamantyl groups. iucr.org |
| Intermolecular Forces | Hydrogen bonding, Van der Waals attractions | Presence of -OH and -NH2 groups; large hydrocarbon scaffold. nih.goviucr.org |
| Crystal Packing | Formation of molecular chains or sheets | Mediated by N-H···O or O-H···N hydrogen bonds. nih.gov |
High-Resolution Mass Spectrometry for Molecular Compositional Verification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous verification of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₆H₂₁NO, the theoretical monoisotopic mass can be calculated with high precision.
Electrospray ionization (ESI) is a soft ionization technique commonly used in HRMS that typically generates a protonated molecule, [M+H]⁺. acs.org The analysis of this ion allows for the experimental determination of the compound's mass. The exceptional accuracy of HRMS, often within 5 parts per million (ppm), enables the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular composition.
Table 2: Theoretical Mass Data for this compound
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₆H₂₁NO | 243.16231 |
An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches the calculated value for the [M+H]⁺ ion would provide definitive confirmation of the C₁₆H₂₁NO formula for this compound. acs.org
Tandem mass spectrometry (MS/MS), often coupled with harder ionization techniques like electron impact (EI) or through collision-induced dissociation (CID) of ESI-generated ions, is used to study the fragmentation pathways of a molecule. The resulting fragmentation pattern provides a structural fingerprint of the compound. For this compound, several characteristic fragmentation pathways can be predicted based on its functional groups. libretexts.org
The molecular ion peak ([M]⁺˙) at m/z 243 would be expected, and as it contains a single nitrogen atom, its odd nominal mass is consistent with the nitrogen rule. libretexts.org Key fragmentation processes would include:
Loss of Water: The presence of the hydroxyl group makes the loss of a water molecule (H₂O, 18 Da) a highly probable fragmentation event, leading to a significant peak at m/z 225. libretexts.org
Adamantane Fragmentation: The adamantane structure is known to produce a very stable adamantyl cation (C₁₀H₁₅⁺) at m/z 135 upon fragmentation. nih.gov This fragment is often the base peak (the most intense peak) in the mass spectra of adamantane-containing compounds.
Cleavage at the Phenyl-Adamantane Bond: Scission of the bond connecting the adamantane cage and the aminophenyl ring is another major pathway. This can lead to the formation of the aforementioned adamantyl cation (m/z 135) or a fragment corresponding to the aminophenyl moiety.
Amine-related Cleavage: The aminophenyl group can influence fragmentation. The stability provided by the aromatic ring and the amino group can lead to fragments where this moiety remains intact. mdpi.com
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 243 | [C₁₆H₂₁NO]⁺˙ (Molecular Ion) | Electron Impact Ionization |
| 225 | [C₁₆H₁₉N]⁺˙ | Loss of H₂O from the molecular ion |
| 135 | [C₁₀H₁₅]⁺ | Cleavage of the phenyl-adamantane bond, formation of the stable adamantyl cation |
The analysis of these pathways provides structural confirmation that is complementary to NMR and IR spectroscopy, offering a comprehensive characterization of the this compound molecule.
Based on the conducted research, detailed computational and molecular modeling studies specifically for the chemical compound This compound are not available in the public domain. While extensive research exists for the computational analysis of related adamantane derivatives using the requested methods, the specific data for this compound could not be retrieved.
General methodologies for the requested analyses are well-established:
Quantum Chemical Calculations (DFT): This method is broadly used to optimize molecular geometry, calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and predict spectroscopic data (IR, Raman, NMR). researchgate.netwisc.eduworldscientific.com Such calculations provide insights into a molecule's reactivity and stability. worldscientific.com
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. bohrium.com This technique helps in understanding how a molecule might behave in a biological system or in solution.
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into how molecules pack and interact with their neighbors. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method used to analyze the electron density to define atomic interactions and bond properties, including non-covalent interactions. bohrium.com
Although these powerful computational tools are frequently applied to various adamantane-containing compounds to explore their properties, specific published findings detailing the HOMO-LUMO gap, predicted spectroscopic parameters, conformational landscapes, Hirshfeld surfaces, or QTAIM analysis for this compound could not be located. Therefore, the generation of a detailed article with specific research findings and data tables for this particular compound is not possible at this time.
Computational Chemistry and Molecular Modeling Studies
Analysis of Intermolecular Interactions
Characterization of Non-Covalent Interactions (e.g., C-H···π, Hydrogen Bonding)
The molecular structure of 3-(4-Aminophenyl)adamantan-1-ol, featuring a bulky, saturated adamantane (B196018) cage, a phenyl ring, an amino group, and a hydroxyl group, suggests a rich landscape of non-covalent interactions that govern its crystal packing and interactions with biological macromolecules. Studies on analogous adamantane-containing compounds have utilized methods like Quantum Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld surface analysis to characterize these weak forces. nih.gov
Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amino (-NH2) group makes them potent hydrogen bond donors and acceptors. In the solid state, it is highly probable that these functional groups would participate in intermolecular hydrogen bonding. For instance, in related adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases, C-H···O and C-H···N interactions were found to be crucial for the stabilization of the crystal packing. nih.gov Similarly, in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, N-H···N hydrogen bonds were identified as the strongest noncovalent interactions. nih.gov For this compound, one could expect strong O-H···N or N-H···O hydrogen bonds to form, creating dimers or extended chains in the crystal lattice.
Other Weak Interactions: The bulky adamantane cage itself is a source of numerous C-H bonds, leading to the possibility of widespread, albeit weak, van der Waals forces and H-H bonding. Studies on adamantane–adamantane interactions have revealed stabilizing Csp³–H···H–Csp³ contacts, which are non-electrostatic in nature and play a significant role in the crystal packing of adamantane derivatives. nih.gov
The interplay of these various non-covalent forces dictates the three-dimensional architecture of compounds like this compound. An illustrative breakdown of non-covalent interactions observed in a related adamantane derivative is provided in the table below.
| Interaction Type | Donor | Acceptor | Distance (Å) | Significance in Related Compounds |
| Hydrogen Bond | N-H | N (of an adjacent molecule) | ~2.2 - 2.5 | Primary contributor to supramolecular assembly in adamantane-thiadiazoles. nih.gov |
| Hydrogen Bond | C-H | O (of an adjacent molecule) | ~2.4 - 2.7 | Stabilizes crystal packing in adamantane-triazole bases. nih.gov |
| C-H···π | C-H (adamantane) | π-system (phenyl ring) | ~2.8 - 3.0 | Links molecules into chains in phenylethyl adamantane. iucr.org |
| H-H Bonding | C-H (adamantane) | C-H (adamantane) | ~2.2 - 2.4 | Contributes to the stabilization of crystal structures through dispersion forces. nih.gov |
This table presents typical data from studies on analogous adamantane compounds to illustrate the nature of potential interactions.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like this compound, docking studies can provide valuable insights into potential biological targets and the molecular basis of their activity. While no specific docking studies for this exact compound have been published, research on similar adamantane derivatives demonstrates their potential to interact with a variety of protein targets.
Adamantane-containing molecules have been investigated as inhibitors for a range of enzymes and receptors. For example, adamantane-linked 1,2,4-triazole derivatives have been docked into the active site of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is implicated in metabolic diseases. nih.govnih.gov Other studies have explored adamantane derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy, and as potential analgesic agents by docking them into the glutamate (B1630785) receptor. nih.govresearchgate.net
For this compound, a hypothetical docking study would involve:
Receptor Selection: Based on the structural features (aminophenyl and adamantane moieties), potential targets could include kinases, nuclear receptors, or viral proteins.
Binding Pose Prediction: The docking algorithm would predict the most stable binding pose of the molecule within the receptor's active site. The lipophilic adamantane cage would likely favor hydrophobic pockets, while the aminophenyl and hydroxyl groups would be positioned to form hydrogen bonds and other polar interactions with amino acid residues.
Binding Affinity Estimation: The program would calculate a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. Lower binding energies typically indicate a more stable complex.
The table below summarizes findings from molecular docking studies of various adamantane derivatives against different biological targets, illustrating the types of interactions and binding affinities that might be expected.
| Adamantane Derivative Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) |
| Adamantane-1,3,4-thiadiazoles | EGFR | Met793, Lys745, Thr790 | -19.19 to -22.07 nih.gov |
| Adamantane-1,2,4-triazoles | 11β-HSD1 | Ser170, Tyr183 | -7.50 to -8.92 nih.gov |
| Adamantane-triazole-thione | Glutamate Receptor | Not specified | Not specified researchgate.net |
| Adamantane-linked aminothiazoles | Urease | Not specified | -6.5 to -8.2 (example range) |
This table is a compilation of data from various studies on adamantane derivatives to provide a comparative overview.
These examples underscore the versatility of the adamantane scaffold in molecular recognition. The rigid, hydrophobic nature of the adamantane cage, combined with the hydrogen-bonding capabilities of the aminophenyl and hydroxyl groups, makes this compound a compelling candidate for forming specific and stable interactions with a range of biological receptors. Future computational and experimental studies are needed to elucidate its precise biological activities.
Supramolecular Chemistry and Molecular Recognition Phenomena
Host-Guest Interactions with Macrocyclic Receptors
Host-guest chemistry, a central concept in supramolecular chemistry, involves the complexation of a smaller "guest" molecule within the cavity of a larger "host" molecule. The adamantane (B196018) group is a classic guest in these interactions due to its size, shape, and hydrophobicity. semanticscholar.org The interactions of 3-(4-aminophenyl)adamantan-1-ol with macrocyclic receptors like cyclodextrins and cucurbiturils are driven by a combination of forces, including hydrophobic effects, van der Waals forces, and sometimes hydrogen bonding involving its amino and hydroxyl functional groups.
Cyclodextrins (CDs) are cyclic oligosaccharides derived from starch, possessing a hydrophilic exterior and a lipophilic inner cavity. mdpi.com This structure makes them ideal hosts for hydrophobic guest molecules like adamantane. The adamantane cage fits snugly within the cavity of β-cyclodextrin (β-CD), which consists of seven glucose units, forming stable inclusion complexes. mdpi.comnih.gov This property is frequently exploited to enhance the solubility and bioavailability of adamantane-containing drugs. utb.cz
The formation of host-guest complexes between adamantane derivatives and β-CD has been extensively studied. utb.cz Research on various adamantane-bearing anilines shows that they predominantly form 1:1 complexes with β-CD. scispace.com In these complexes, the adamantane cage is positioned deep inside the β-CD cavity, resulting in a pseudorotaxane-like structure. scispace.com This orientation is generally independent of the nature and position of substituents on the phenyl ring. scispace.com The stability of these complexes is influenced by factors such as the polarity of substituents and the length of the linker between the adamantane and benzene (B151609) units. scispace.com
Detailed structural analyses have revealed that β-CD can form dimers with a truncated-cone-shaped cavity capable of accommodating one, two, or even three adamantane derivatives, depending on their specific structure. nih.gov For instance, 1-adamantanol (B105290) can form a 2:2 complex with β-CD. nih.gov The binding is primarily driven by the hydrophobic effect, where "high-energy" water molecules are displaced from the CD cavity upon inclusion of the nonpolar adamantane guest. osti.gov
| Guest Molecule | Host Molecule | Stoichiometry (Guest:Host) | Key Findings |
| Adamantane-bearing anilines | β-Cyclodextrin | 1:1 | The adamantane cage sits (B43327) deep within the β-CD cavity. The geometry is largely independent of the aniline's substituents. scispace.com |
| 1-Adamantanol | β-Cyclodextrin | 2:2 | The β-CD forms a dimeric, cone-shaped cavity that accommodates two guest molecules. nih.gov |
| Adamantane-substituted purines | β-Cyclodextrin | 1:1 | The adamantane cage is oriented deep inside the binding pocket, stabilized by non-polar interactions. utb.cz |
| Carboxy-substituted adamantane | β-Cyclodextrin | 1:1 | Exhibits strong binding affinity, likely enhanced by hydrogen bonding between the carboxylate and the CD rim's hydroxyl groups. osti.gov |
Cucurbit[n]urils (CB[n]) are another class of macrocyclic host molecules, composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. nih.gov Their pumpkin-like shape provides a hydrophobic cavity and two polar, carbonyl-fringed portals. CB[n] are known for their ability to form highly stable host-guest complexes with a variety of guest molecules, including adamantane derivatives. chemrxiv.orgnih.gov
The interaction between adamantane derivatives and cucurbiturils is a powerful tool for creating supramolecular assemblies. nih.gov For example, N-heterocyclic carbene (NHC) ligands modified with an adamantyl group have been shown to form stable supramolecular complexes with Cucurbit chemrxiv.orguril (CB7). nih.gov This host-guest interaction can be used to immobilize catalysts on a solid support, facilitating their recovery and reuse. nih.gov The binding strength of cucurbituril-based host-guest interactions can be precisely measured at the single-molecule level using nanopore technology. nih.gov Given the strong affinity of the adamantane moiety for the CB7 cavity, it is expected that this compound would also form stable inclusion complexes with cucurbiturils, with the adamantyl group encapsulated within the host's cavity.
Design of Self-Assembled Systems and Nanostructures based on Adamantane
The predictable and robust nature of adamantane's host-guest interactions makes it an invaluable building block in supramolecular chemistry for the bottom-up construction of complex and functional nanostructures. arxiv.orgresearchgate.net The rigidity and well-defined three-dimensional geometry of the adamantane core are key attributes for its use in creating ordered systems. researchgate.net
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. arxiv.org Adamantane and its derivatives are excellent candidates for this purpose. arxiv.org The tetrahedral arrangement of the bridgehead positions allows for the creation of highly symmetric, diamondoid networks.
Liposomes are spherical vesicles composed of one or more lipid bilayers, which are used extensively as drug delivery vehicles. nih.govnih.gov The adamantane moiety can be incorporated into these systems, serving as a robust anchor within the lipophilic part of the lipid bilayer. semanticscholar.orgnih.gov This concept has promising applications in targeted drug delivery and surface recognition. semanticscholar.orgnih.gov
When an adamantane-functionalized molecule, such as a peptide or a targeting ligand, is introduced to a liposome (B1194612) suspension, the hydrophobic adamantane group spontaneously inserts into the lipid bilayer. This non-covalent anchoring strategy is highly efficient for modifying the surface of liposomes. For instance, cyclodextrin (B1172386) vesicles can be decorated with adamantane-conjugated molecules, which act as anchors on the vesicle surface. osti.gov This allows for the attachment of bioactive molecules, like mannose for lectin recognition, to the liposome surface, demonstrating its utility in surface recognition studies. osti.gov The ability of this compound to anchor within a membrane, coupled with the potential for its aminophenyl group to be further functionalized, makes it a valuable tool for these applications. nih.gov
Engineering of Supramolecular Assemblies for Controlled Molecular Interactions
The engineering of supramolecular assemblies allows for the creation of dynamic and responsive materials with precisely controlled properties. nih.gov The reversible and specific nature of the adamantane-cyclodextrin interaction is a cornerstone of this engineering. osti.gov By combining adamantane "guest" molecules and cyclodextrin "host" molecules, complex architectures such as hydrogels, nanoparticles, and molecular switches can be constructed. sciopen.com
These systems can be designed to respond to external stimuli like pH, light, or the presence of a competitive guest. nih.govsciopen.com For example, a supramolecular hydrogel was formed by the copolymerization of an adamantane-modified manganese-Anderson polyoxometalate with a polymerizable β-cyclodextrin. sciopen.com The cross-linking of this gel is based on the host-guest interaction between the adamantane and cyclodextrin units. This type of controlled assembly is central to developing advanced materials for drug delivery, bio-imaging, and photodynamic therapy. nih.govthno.org The structure of this compound, with its adamantyl anchor and functionalizable aminophenyl headgroup, provides a versatile platform for designing such stimuli-responsive supramolecular systems.
Adamantane Derivatives in Polymer and Advanced Material Science
Incorporation of Adamantane (B196018) Scaffolds into Polymeric Systems
The integration of adamantane units into polymers is a strategic approach to designing materials with tailored properties. usm.edu The inherent rigidity and bulkiness of the adamantane scaffold directly influence the final structure and characteristics of the polymer. usm.eduresearchgate.net This tricyclic saturated hydrocarbon, with its diamond-like structure, imparts significant steric hindrance and reduces chain mobility when incorporated into a polymer matrix. nycu.edu.twwikipedia.org
Influence on Polymer Architecture and Network Formation
The tetrahedral geometry of adamantane allows it to act as a multifunctional "knot" or building block, enabling the construction of complex three-dimensional polymer architectures. usm.edursc.org When functionalized derivatives like 3-(4-Aminophenyl)adamantan-1-ol are used in polymerization, the rigid adamantane core dictates the spatial arrangement of the polymer chains. This leads to structures that are less prone to dense packing, thereby increasing the free volume within the material. ntu.edu.tw
In network polymers, adamantane derivatives can serve as crosslinking agents. The defined geometry of the adamantane cage ensures a more uniform network structure compared to flexible crosslinkers. For instance, studies on epoxy polymers have shown that incorporating adamantane fragments affects the topological characteristics of the polymer network, which in turn influences the material's properties. researchgate.net The use of multi-functionalized adamantanes, such as 1,3,5,7-tetrakis(4-bromophenyl)adamantane (B3069138), allows for the creation of statically determined organic frameworks through reactions like Suzuki coupling, resulting in highly ordered and robust network polymers. researchgate.netrsc.orgscispace.com
Design and Synthesis of Microporous Organic Polymers (MOPs)
Microporous Organic Polymers (MOPs) are a class of materials characterized by their high surface area, low density, and permanent porosity, making them ideal for applications in gas storage and separation. magtech.com.cn Adamantane and its derivatives are excellent building blocks for MOPs due to their rigid, three-dimensional structure which prevents the polymer network from collapsing and filling the intrinsic voids. magtech.com.cnnih.gov
The synthesis of MOPs often involves the self-condensation or cross-coupling of adamantane-based monomers. For example, microporous polymers have been successfully synthesized using 1,3,5,7-tetrakis(4-bromophenyl)adamantane as a tetrahedral "knot" and various phenylboronic acids as "rods" in Suzuki coupling reactions. rsc.orgscispace.com These materials exhibit significant thermal stability (up to 520°C) and chemical resistance. rsc.orgscispace.com Similarly, MOPs based on hexaphenylbiadamantane have shown ultra-high thermal stability, with less than 40% mass loss at temperatures up to 1000°C, and high surface areas. aston.ac.uk These adamantane-based MOPs demonstrate impressive gas uptake capabilities, with CO2 adsorption reaching over 10 wt% at 273 K, which is competitive with other high-surface-area materials. magtech.com.cnaston.ac.uk
| MOP Building Block | Polymerization Method | BET Surface Area (m²/g) | CO2 Uptake (wt% at 273K/1 bar) | Thermal Stability (TGA) |
| 1,3,5,7-tetrakis(4-bromophenyl)adamantane | Suzuki Coupling | Up to 1407 | 10.3 - 14.6 | > 500°C |
| 1,3,5,7-tetrakis(4-formylphenyl)adamantane | Schiff Base Reaction | 865 | 13.6 | - |
| Hexaphenylbiadamantane | Suzuki Coupling | 891 | >10 | Stable up to 1000°C |
Tuning of Material Properties through Adamantane Integration
The introduction of the bulky and rigid adamantane moiety into a polymer chain is a well-established method for modifying its physical properties. nycu.edu.tw This "boat anchor effect" restricts the mobility of polymer chains, leading to predictable and desirable changes in mechanical and thermal characteristics. nycu.edu.tw
Enhancement of Structural Rigidity and Mechanical Characteristics
The stiffness of the adamantane cage directly translates to increased rigidity in the resulting polymer. usm.edu Polyamides synthesized from adamantane-containing diamines, such as 1,3-bis(4-aminophenyl)adamantane (B1268266), exhibit high tensile strengths and moduli. researchgate.netresearchgate.net For example, polyamides derived from 4,9-bis(4-aminophenyl)diamantane (a higher diamondoid) have shown tensile strengths up to 92.8 MPa and initial moduli reaching 2.1 GPa. researchgate.net The incorporation of adamantane into cyanate (B1221674) ester resins has been shown to increase flexural strength. cnrs.fr In one study, adding 6 wt% of an adamantane-epoxy functionalized molecule to a cyanate resin increased its flexural strength by 16.6% and its impact strength by 47.6%. cnrs.fr The bulky nature of adamantane can, however, sometimes lead to lower crosslinking density, which may affect certain mechanical properties. nycu.edu.twntu.edu.tw
Modulation of Thermal Properties and Glass Transition Temperature
One of the most significant effects of incorporating adamantane into polymers is the substantial increase in the glass transition temperature (Tg). usm.edunycu.edu.tw The adamantane group's bulkiness and rigidity severely restrict the segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. nycu.edu.tw
Numerous studies have demonstrated this effect across various polymer classes:
Polyimides : Semi-alicyclic polyimides derived from 1,3-bis(4-aminophenyl)adamantane (ADMDA) exhibit exceptionally high glass transition temperatures, ranging from 285°C to 440°C. rsc.org
Cyanate Esters : An adamantane-based dicyanate ester polymer showed a Tg of approximately 370°C and a 5% mass loss temperature of around 480°C, marking a significant improvement over polymers with flexible bridging units. researchgate.netresearchgate.net
Polybenzoxazines : The introduction of an adamantane group can lead to high Tg values, although the effect can be influenced by the resulting crosslinking density. nycu.edu.tw
Polyamides : Adamantane-containing polyamides consistently show high thermal stability, with decomposition temperatures often exceeding 440°C. researchgate.net
This enhancement in thermal stability makes adamantane-containing polymers, including those hypothetically derived from this compound, prime candidates for high-temperature applications in the aerospace, military, and electronics industries. researchgate.netresearchgate.net
| Polymer Type | Adamantane Monomer Example | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |
| Polyimide | 1,3-bis(4-aminophenyl)adamantane (ADMDA) | 285 - 440°C | > 530°C |
| Cyanate Ester | Adamantane-based dicyanate ester | ~370°C | ~480°C |
| Polybenzoxazine | Adamantane-modified benzoxazine | 189°C | 399°C |
| Polyamide | Adamantane-substituted triphenylamine | > 250°C | > 440°C |
Applications in Nanoscience and Emerging Technologies
The unique cage-like structure and physicochemical properties of adamantane and its derivatives make them promising building blocks in nanotechnology. researchgate.netpensoft.net Their rigidity and well-defined geometry allow for the precise construction of nanostructures through self-assembly or positional assembly. aps.orgresearchgate.net Functionalized adamantanes are considered fundamental building blocks for creating complex, ordered nano-elements with sub-nanometric precision. researchgate.netaps.org
In emerging technologies, adamantane-based polymers are being explored for a variety of applications:
Low-Dielectric Materials : The bulky, nonpolar adamantane structure can increase a polymer's free volume and lower its polarity, resulting in a lower dielectric constant (Dk) and loss tangent (Df). ntu.edu.twresearchgate.net This is crucial for insulating materials in next-generation electronics, such as 5G technology and chip packaging, to reduce signal delay and ensure signal integrity. ntu.edu.tw A polyurethane acrylate (B77674) resin modified with 1,3-adamantanediol (B44800) achieved a low Dk of 2.26. ntu.edu.tw
Drug Delivery Systems : The cage-like structure of adamantane can encapsulate guest molecules. This has led to its investigation for drug delivery systems where a drug molecule can be held within a polymer matrix and released upon the matrix's breakdown. pensoft.netresearchgate.net Adamantane-based polymers can also be used as carriers to improve drug distribution and cross biological barriers like the blood-brain barrier. pensoft.net
Advanced Coatings : The thermal stability and hardness imparted by adamantane make its polymers suitable for protective coatings, including potential use in applications like touchscreen displays. wikipedia.org
The functionalization of adamantane, for instance with boron or nitrogen, can further tune its electronic and optical properties, opening up possibilities for its use in optoelectronics, molecular electronics, and energy storage devices. mdpi.com
Conclusion and Future Research Directions
Current Challenges in the Synthesis and Advanced Characterization of Adamantane (B196018) Derivatives, including 3-(4-Aminophenyl)adamantan-1-ol
The synthesis of specifically substituted adamantane derivatives like this compound is fraught with challenges. The inert nature of the adamantane cage's C-H bonds necessitates harsh reaction conditions for functionalization, often leading to a lack of selectivity and the formation of complex product mixtures. nih.gov
One of the primary hurdles is achieving regioselectivity. The adamantane skeleton possesses two types of carbon atoms: tertiary (bridgehead) and secondary. Directing functional groups to a specific position, especially to create a 1,3-disubstituted pattern as seen in the target molecule, requires sophisticated synthetic strategies. cuni.cz Traditional methods often rely on multi-step sequences that can be inefficient and low-yielding.
A plausible, yet challenging, synthetic approach to this compound could start from 1-adamantanol (B105290). A Friedel-Crafts reaction with a protected aniline (B41778) derivative, such as acetanilide, could introduce the aminophenyl group. This approach has been successfully used to synthesize 1,3-bis(4-aminophenyl)adamantane (B1268266). nih.gov However, controlling the reaction to achieve mono-substitution is a significant challenge. Subsequent deprotection would then yield the final product.
Alternatively, starting with 3-amino-1-adamantanol, a precursor whose synthesis is documented in patent literature, one could envision a coupling reaction with a suitable phenylating agent. ksu.edu.sagoogle.comgoogle.com This would require careful selection of coupling partners and reaction conditions to avoid side reactions involving the amino and hydroxyl groups.
Advanced characterization of these molecules also presents difficulties. The rigidity of the adamantane cage often leads to complex NMR spectra with overlapping signals, making unambiguous assignment challenging. mdpi.comrsc.org While techniques like 2D NMR spectroscopy (COSY, HSQC, HMBC) are invaluable, they require careful interpretation. Single-crystal X-ray diffraction provides definitive structural information but obtaining suitable crystals of adamantane derivatives can be difficult. chemrxiv.orgcsic.es Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns, which can aid in structure elucidation. rsc.orgutb.cz
Emerging Methodologies and Synthetic Advancements in Adamantane Functionalization
To overcome the challenges of adamantane functionalization, chemists are continuously developing innovative synthetic methods. These new strategies offer milder reaction conditions, greater selectivity, and improved efficiency.
C-H Activation/Functionalization: A paradigm shift in organic synthesis, direct C-H activation has emerged as a powerful tool for functionalizing adamantane. cuni.czacs.org This approach avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient. Palladium-catalyzed C-H arylation, for example, allows for the direct introduction of aryl groups onto the adamantane core. cuni.cz Photoredox catalysis is another promising avenue, enabling the functionalization of strong C-H bonds under mild conditions. chemrxiv.orgacs.org
The Ritter Reaction: The Ritter reaction, which involves the reaction of a carbocation with a nitrile, is a classic method for introducing nitrogen-containing functional groups into the adamantane cage. researchgate.netacs.orgrsc.orgnih.gov Recent advancements have expanded the scope of the Ritter reaction, allowing for the synthesis of a wider range of adamantane amides and their derivatives under milder conditions, including electrochemical methods. rsc.orgresearchgate.net This reaction could be a key step in synthesizing precursors for this compound.
Flow Chemistry: The use of flow chemistry for adamantane synthesis and functionalization is a growing area of interest. Flow reactors can offer better control over reaction parameters, improved safety for hazardous reactions, and the potential for easier scale-up.
These emerging methodologies hold great promise for the more efficient and selective synthesis of complex adamantane derivatives like this compound, paving the way for their broader investigation and application.
Interdisciplinary Research Prospects for this compound and Related Analogues in Chemical Science
The unique combination of a rigid lipophilic cage, a polar aromatic ring, and reactive functional groups in this compound opens up exciting avenues for interdisciplinary research.
Materials Science: The adamantane unit is a well-known building block for creating robust and thermally stable polymers and materials. wikipedia.orgrsc.org The aminophenyl group of the title compound can act as a monomer for polymerization, leading to the formation of novel polyamides or polyimides with the adamantane cage incorporated into the polymer backbone. These materials could exhibit enhanced thermal stability, mechanical strength, and unique optical or electronic properties. The hydroxyl group offers a further point for modification or cross-linking.
Supramolecular Chemistry: The adamantane cage is a classic guest molecule in host-guest chemistry, forming stable inclusion complexes with cyclodextrins and cucurbiturils. rsc.orgnih.govrsc.orgnih.gov The aminophenyl and hydroxyl groups of this compound can participate in hydrogen bonding and other non-covalent interactions, making it an interesting building block for the design of self-assembling systems, molecular sensors, and drug delivery vehicles. rsc.orgrsc.org The interplay between the hydrophobic adamantane core and the hydrophilic functional groups could lead to the formation of amphiphilic structures with interesting aggregation behavior in solution.
Medicinal Chemistry: Adamantane derivatives have a rich history in medicinal chemistry, with applications as antiviral and central nervous system drugs. wikipedia.org The 4-aminophenyl group is a common pharmacophore found in many biologically active molecules. The combination of these two moieties in this compound makes it an attractive scaffold for the development of new therapeutic agents. The molecule's unique solubility profile, with both lipophilic and hydrophilic regions, could influence its pharmacokinetic properties.
Q & A
Q. What methodologies assess the environmental impact of this compound?
- Methodological Answer : Conduct OECD 301F biodegradation tests in activated sludge. Monitor hydrolysis products via LC-MS/MS. For ecotoxicity, use Daphnia magna acute immobilization assays (EC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
